molecular formula C20H25NO3 B300267 N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

Cat. No. B300267
M. Wt: 327.4 g/mol
InChI Key: MBQWDEIQZCGNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide (BAY 59-3074) is a selective antagonist of the cannabinoid receptor type 1 (CB1). It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Mechanism of Action

BAY 59-3074 is a selective antagonist of the N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptor, which is primarily expressed in the central nervous system. N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptors are involved in the regulation of appetite, metabolism, and energy balance. BAY 59-3074 blocks the binding of endocannabinoids to N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptors, which leads to a decrease in appetite and food intake, as well as an improvement in glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
BAY 59-3074 has been shown to have several biochemical and physiological effects. It reduces food intake and body weight gain by decreasing appetite and increasing satiety. BAY 59-3074 also improves glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing insulin resistance. Additionally, BAY 59-3074 has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

BAY 59-3074 has several advantages for lab experiments. It is a selective antagonist of the N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. BAY 59-3074 has also been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using BAY 59-3074 in lab experiments. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the effects of BAY 59-3074 may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on BAY 59-3074. One area of interest is the potential use of BAY 59-3074 in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine the safety and efficacy of BAY 59-3074 in humans. Another area of interest is the potential use of BAY 59-3074 in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the mechanisms underlying the neuroprotective effects of BAY 59-3074. Additionally, future research could focus on developing new compounds based on the structure of BAY 59-3074 with improved selectivity and efficacy.

Synthesis Methods

BAY 59-3074 is synthesized through a multi-step process starting from 2-methoxybenzoic acid. The synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-(4-tert-butylphenoxy)ethylamine in the presence of triethylamine to form the intermediate product, N-(2-(4-tert-butylphenoxy)ethyl)-2-methoxybenzamide. The final product, BAY 59-3074, is obtained by reacting the intermediate product with 1,1'-carbonyldiimidazole in the presence of triethylamine.

Scientific Research Applications

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight gain in animal models. BAY 59-3074 has also been studied for its potential use in the treatment of diabetes, as it improves glucose tolerance and insulin sensitivity in animal models. Additionally, BAY 59-3074 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C20H25NO3/c1-20(2,3)15-9-11-16(12-10-15)24-14-13-21-19(22)17-7-5-6-8-18(17)23-4/h5-12H,13-14H2,1-4H3,(H,21,22)

InChI Key

MBQWDEIQZCGNID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC

solubility

2.7 [ug/mL]

Origin of Product

United States

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